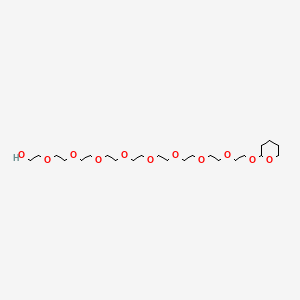
Thp-peg9-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg9-OH: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound facilitates the union of two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg9-OH involves the coupling of tetrahydropyranyl (THP) groups with PEG chains. The reaction typically occurs under mild conditions, using catalysts such as acids or bases to facilitate the coupling reaction . The reaction is carried out in an organic solvent, and the product is purified through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is scaled up using industrial chromatography systems .
Analyse Chemischer Reaktionen
Types of Reactions: Thp-peg9-OH undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the THP group to alcohols.
Substitution: The THP group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Wissenschaftliche Forschungsanwendungen
Thp-peg9-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Wirkmechanismus
Thp-peg9-OH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively induce the degradation of target proteins . The molecular targets and pathways involved include the ubiquitin-proteasome system, which tags proteins for degradation and subsequently degrades them within the proteasome .
Vergleich Mit ähnlichen Verbindungen
Thp-peg4-OH: A shorter PEG-based linker used in PROTAC synthesis.
Thp-peg12-OH: A longer PEG-based linker with similar applications.
Uniqueness: Thp-peg9-OH is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in PROTAC synthesis. This balance enhances the efficiency of protein degradation and improves the pharmacokinetic properties of the resulting PROTAC molecules .
Eigenschaften
Molekularformel |
C23H46O11 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H46O11/c24-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-34-23-3-1-2-5-33-23/h23-24H,1-22H2 |
InChI-Schlüssel |
FCZORFNNCSEJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


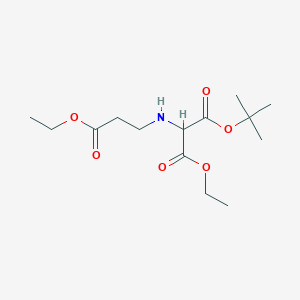
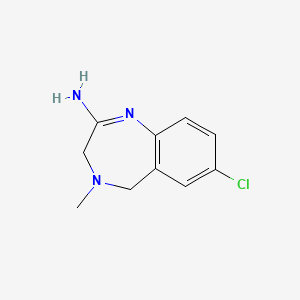
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
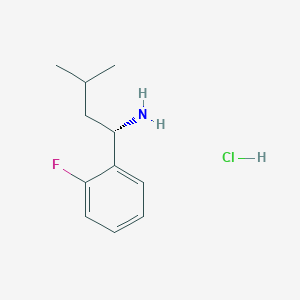
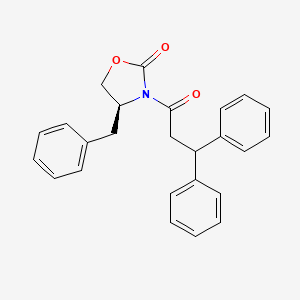
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)

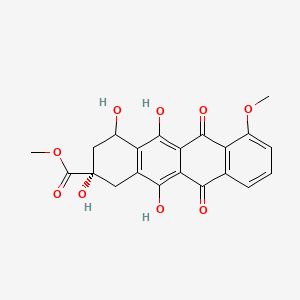
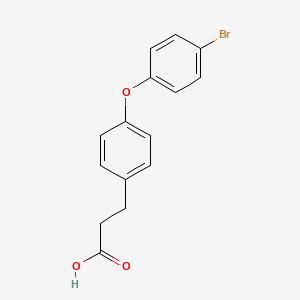
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
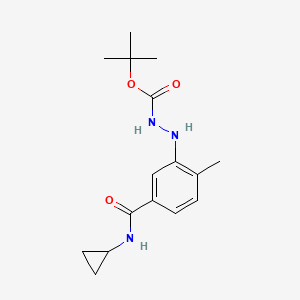
![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)

